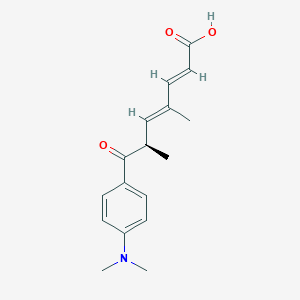

(R)-trichostatic acid

概要

説明

®-Trichostatic acid is a chiral compound known for its role as a histone deacetylase inhibitor. It has garnered significant attention in the fields of chemistry and biology due to its potential therapeutic applications, particularly in cancer treatment. The compound’s ability to modulate gene expression by inhibiting histone deacetylases makes it a valuable tool in epigenetic research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-trichostatic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of palladium or rhodium catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of ®-trichostatic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective, ensuring the consistent production of high-quality ®-trichostatic acid for research and therapeutic use.

化学反応の分析

Types of Reactions: ®-Trichostatic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ®-trichostatic acid to its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Histone Deacetylase Inhibition

One of the primary applications of (R)-trichostatic acid is its role as a precursor for trichostatin A, which is widely used in epigenetic research due to its ability to inhibit histone deacetylases (HDACs). HDAC inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles that are crucial for understanding various biological processes, including:

- Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in cancer cells by modulating gene expression related to cell proliferation and apoptosis .

- Differentiation Induction : It has been reported that this compound influences the differentiation of human colon carcinoma cells by promoting cell flattening and increasing differentiation markers .

Biosynthesis Studies

Recent research has elucidated the biosynthetic pathways involving this compound. It serves as a substrate for the production of hydroxamic acid moieties in trichostatin A through a series of enzymatic reactions. Understanding these pathways provides insights into:

- Natural Product Synthesis : The identification of enzymes involved in the biosynthesis of this compound can facilitate the development of novel hydroxamic acid-containing natural products with potential therapeutic applications .

- Genome Mining : The genetic machinery responsible for synthesizing this compound offers opportunities for discovering new compounds with bioactive properties through genome mining techniques .

Synthetic Chemistry

This compound is utilized as an important building block in synthetic organic chemistry. Its derivatives are synthesized for various experimental purposes, including:

- Analog Development : Researchers synthesize analogs of trichostatin A to explore structure-activity relationships and improve pharmacological profiles .

- Synthetic Methodologies : The compound is frequently employed in developing concise synthetic routes for complex molecules, showcasing its versatility in organic synthesis .

Case Study 1: Epigenetic Modulation in Cancer Therapy

A study investigated the effects of this compound on human colon carcinoma cells, revealing its potential to inhibit both anchorage-dependent and anchorage-independent growth. This suggests that this compound may be a valuable agent in developing therapies targeting cancer cell proliferation through epigenetic mechanisms .

Case Study 2: Biosynthesis Pathway Elucidation

Research into the biosynthetic pathway of trichostatin A demonstrated that this compound is synthesized from para-aminobenzoic acid via specific enzymatic actions. This study not only clarified the biosynthetic route but also highlighted potential biotechnological applications for producing hydroxamic acids through microbial fermentation processes .

作用機序

®-Trichostatic acid exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound’s molecular targets include various histone deacetylase isoforms, and its action involves the disruption of the enzyme’s active site, preventing substrate binding and catalysis.

類似化合物との比較

Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action but differing in structure and potency.

Valproic Acid: A well-known histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.

Suberoylanilide Hydroxamic Acid: A potent histone deacetylase inhibitor with applications in cancer therapy.

Uniqueness: ®-Trichostatic acid is unique due to its specific chiral configuration, which can influence its binding affinity and selectivity for different histone deacetylase isoforms. This enantiomer-specific activity can result in distinct biological effects and therapeutic potential compared to its racemic or other enantiomeric counterparts.

生物活性

(R)-trichostatic acid is a compound related to trichostatin A, known for its role in biological processes, particularly in cell cycle regulation and differentiation. This article reviews the biological activity of this compound, focusing on its structural characteristics, experimental findings, and implications in research.

Structural Characteristics

This compound is a derivative of trichostatin A, which is recognized for its potent biological activities. The structural specificity of trichostatic compounds is crucial for their biological function. The presence of the hydroxamate group in trichostatin A is essential for its activity, while this compound lacks this group, which significantly impacts its biological efficacy .

Experimental Findings

Research has demonstrated that this compound exhibits minimal to no biological activity when assessed in various experimental settings. Notably:

- Differentiation-Inducing Activity : In studies involving Friend leukemia cells, both enantiomers of trichostatic acid (including this compound) did not induce differentiation at concentrations up to 100 µg/ml .

- Cell Cycle Arrest : Similarly, assays conducted on normal rat fibroblast cells revealed that this compound did not exhibit G2-arresting activity, indicating a lack of influence on the cell cycle .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various trichostatin-related compounds:

| Compound | Differentiation-Inducing Activity | G2-Arresting Activity | Remarks |

|---|---|---|---|

| (R)-Trichostatin A | Yes | Yes | Potent activity due to hydroxamate group |

| (S)-Trichostatin A | Weak | Weak | Higher effective concentration required |

| This compound | No | No | Lacks significant biological activity |

| (S)-Trichostatic Acid | No | No | Similar inactivity as this compound |

Case Studies and Research Insights

- Study on Cell Differentiation : A study published in PubMed analyzed the differentiation-inducing capabilities of various trichostatin derivatives. The findings confirmed that both enantiomers of trichostatic acid were inactive in promoting differentiation in Friend leukemia cells .

- Cell Cycle Analysis : Another investigation focused on the G2 phase arrest in fibroblast cells. The results indicated that the absence of a hydroxamate group in this compound correlates with its inability to affect cell cycle progression .

- Substituted Derivatives : Further research involving substituted derivatives of trichostatic acid has been conducted to explore potential modifications that could enhance biological activity. However, initial findings suggest that modifications still do not yield significant activity compared to trichostatin A .

特性

IUPAC Name |

7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEITMNFEJHFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。